Diisobutyl methylphosphonate

Übersicht

Beschreibung

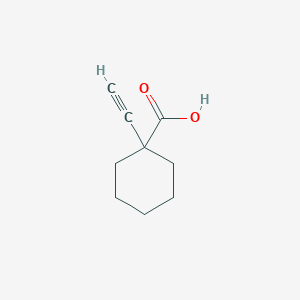

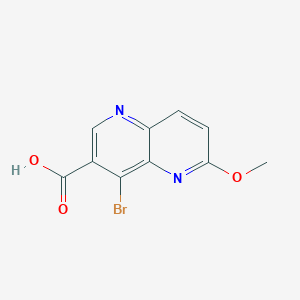

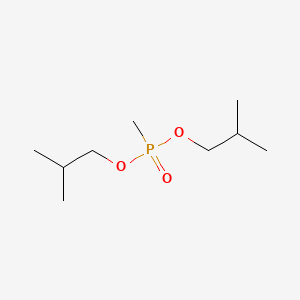

Diisobutyl methylphosphonate is an organic compound with the molecular formula C9H21O3P . It is also known by other names such as bis(2-methylpropyl) methylphosphonate .

Synthesis Analysis

The synthesis of Diisobutyl methylphosphonate and similar compounds has been investigated using microwave irradiation to accelerate the bromotrimethylsilane (BTMS) silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .Molecular Structure Analysis

Diisobutyl methylphosphonate contains a total of 33 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis

The chemical reactions involving Diisobutyl methylphosphonate have been studied, particularly in the context of its hydrolysis .Physical And Chemical Properties Analysis

Diisobutyl methylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 253.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 54.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Gas Chromatography in Decontaminating Solutions

A study by Stan’kov, Sergeeva, & Derevyagina (2000) highlights the use of gas chromatography for determining residual amounts of O-isobutylS-2-(N,N-diethylamino)ethyl methylphosphonate in decontaminating solutions. This research emphasizes the utility of diisobutyl methylphosphonates in analytical chemistry, particularly for measuring contamination levels.

Actinide Extraction in Nuclear Waste Management

Research conducted by Chmutova et al. (2002) investigates the extraction of actinides using dialkyl methylphosphonates. This study is significant in the field of nuclear waste management, especially for the removal of radioactive elements from high-level waste.

Synthesis of Porous Metal Methylphosphonates

The work by Wu et al. (2006) focuses on using neutral dibutyl methylphosphonate as a template for preparing porous metal methylphosphonates. This research contributes to materials science, offering insights into the synthesis of hybrid materials with potential applications in catalysis and filtration.

Study of Bisphosphonate Activity in Cancer Treatment

Green and Clézardin (2010) explore the molecular basis of bisphosphonate activity, particularly in preserving bone health in cancer patients. Their research, as detailed in Seminars in oncology, provides a preclinical perspective, enhancing our understanding of the anticancer activity of bisphosphonates.

Enzymatic Synthesis of Phosphonic Acid Analogues

Hammerschmidt and Wuggenig (1999) conducted a study on the chemo-enzymatic synthesis of phosphonic acid analogues. Their research, presented in Tetrahedron-asymmetry, contributes to organic chemistry by demonstrating the synthesis of various amino acid analogues with potential therapeutic applications.

Analysis of Phosphonic Acids in Environmental Studies

Owens, Vu, and Koester (2008) developed a method for the analysis of diisopropyl methylphosphonate and other phosphonic acids in water. Detailed in EPA Method MS999, this research is crucial for environmental monitoring and assessing the impact of these compounds on water quality.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-1-[methyl(2-methylpropoxy)phosphoryl]oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-8(2)6-11-13(5,10)12-7-9(3)4/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNFYWATZHBYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutyl methylphosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)